3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
The compound "3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" is a boron-containing chemical that is used as a versatile intermediate in organic synthesis. It is part of a broader class of compounds known as boronic esters, which are commonly employed in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds. These compounds are of significant interest due to their stability and reactivity, which make them valuable in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of boronic esters typically involves the reaction of organoboronic acids with alcohols in the presence of a catalyst. In the context of pyridine derivatives, such as those mentioned in the provided papers, the synthesis can involve nucleophilic substitution reactions followed by a Suzuki reaction, as indicated in the synthesis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . Additionally, the synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine through Chan–Evans–Lam coupling conditions suggests a method for introducing the pyridine moiety to the boronic ester .
Molecular Structure Analysis
The molecular structure of boronic ester compounds is often confirmed using spectroscopic methods such as NMR, IR, and MS, as well as X-ray crystallography. For instance, the structure of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was determined using these techniques, and the optimized crystal structure was calculated using DFT . Similarly, the structure of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole was confirmed by spectroscopic methods and X-ray diffraction .
Chemical Reactions Analysis
Boronic esters are known for their role in cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The papers provided do not directly discuss the chemical reactions of "3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine," but they do mention the use of related boronic esters in various coupling reactions. For example, the synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines via Suzuki coupling of a boronic ester is described, highlighting the utility of these compounds in creating diverse heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic esters, such as solubility, stability, and reactivity, are crucial for their application in organic synthesis. The deeply colored polymers containing boronic ester units described in one of the papers indicate that these compounds can impart specific optical properties to materials . The stability of 3-(diethylboryl)pyridine under ambient conditions, despite little steric hindrance on the boron atom, suggests that similar compounds like "3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" may also exhibit significant stability, which is advantageous for their use in chemical reactions .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure : The compound is used in the synthesis of boric acid ester intermediates with benzene rings, involving a three-step substitution reaction. The structures are confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is applied to calculate molecular structures, showing consistency with crystal structures (Huang et al., 2021).
Crystal Structure and Vibrational Properties Studies : Similar compounds are synthesized and characterized by spectroscopy. Single crystal structures are confirmed by X-ray diffraction, and DFT calculations are performed for comparative analysis of spectroscopic data (Wu et al., 2021).
Applications in Chemistry and Material Science
Application in Suzuki Coupling : It is used in Suzuki coupling reactions for synthesizing medicinally important compounds. The compound demonstrates applicability in both high throughput chemistry and large-scale synthesis (Bethel et al., 2012).
Use in Organic Liquid Electrolyte-Based Batteries : The compound is investigated as an electrolyte additive in organic liquid electrolyte-based fluoride shuttle batteries, showing potential in enhancing battery performance (Kucuk & Abe, 2020).
Synthesis of Luminescent Polymers : It is utilized in the synthesis of deeply colored polymers with high solubility in common organic solvents. These polymers have potential applications in various fields due to their unique luminescent properties (Welterlich et al., 2012).
Coordination Polymer Formation : The compound is used in forming two-dimensional coordination polymers with potential applications in material science (Al-Fayaad et al., 2020).
Catalytic Applications : It plays a role in the catalytic enantioselective borane reduction of benzyl oximes, a process significant in organic chemistry (Huang et al., 2011).
Synthesis of Functional Compounds : The compound is used in the synthesis of a variety of functional compounds, including intermediates for pharmaceuticals and materials science applications (Takagi & Yamakawa, 2013).
Safety And Hazards
properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMDFESAXKSEGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370426 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
329214-79-1 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4,4,5,5,-Tetramethyl-1,2,3-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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